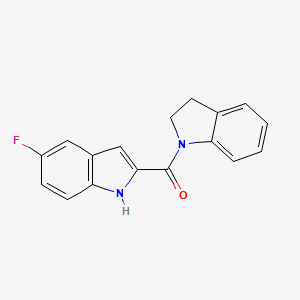
2,3-dihydroindol-1-yl-(5-fluoro-1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-DIHYDROINDOLE-1-CARBONYL)-5-FLUORO-1H-INDOLE is a compound that belongs to the indole family, which is known for its versatile and biologically active nitrogen-based heterocyclic structures. Indole derivatives are widely used in the synthesis of various organic compounds due to their significant biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIHYDROINDOLE-1-CARBONYL)-5-FLUORO-1H-INDOLE typically involves multicomponent reactions, which are efficient for creating complex molecules. One common method involves the cyclocondensation reaction of 1-methyl-1H-indol-2-ol with substituted arenes and cyanoacetamide in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, utilizing large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-DIHYDROINDOLE-1-CARBONYL)-5-FLUORO-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole derivatives with ketone or aldehyde groups, while reduction could produce more saturated compounds.
Scientific Research Applications
2-(2,3-DIHYDROINDOLE-1-CARBONYL)-5-FLUORO-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-DIHYDROINDOLE-1-CARBONYL)-5-FLUORO-1H-INDOLE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors in the body .
Comparison with Similar Compounds
Similar Compounds
2,3-DIHYDROINDOLE-1-CARBONYL: A related compound with similar structural features.
5-FLUORO-1H-INDOLE: Another indole derivative with fluorine substitution.
Uniqueness
2-(2,3-DIHYDROINDOLE-1-CARBONYL)-5-FLUORO-1H-INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
902032-56-8 |
|---|---|
Molecular Formula |
C17H13FN2O |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-(5-fluoro-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C17H13FN2O/c18-13-5-6-14-12(9-13)10-15(19-14)17(21)20-8-7-11-3-1-2-4-16(11)20/h1-6,9-10,19H,7-8H2 |
InChI Key |
BVOPYZLUOONHCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(N3)C=CC(=C4)F |
solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


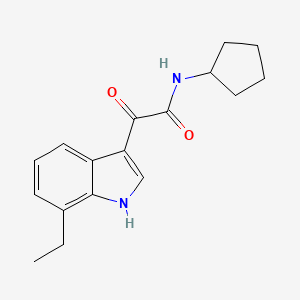

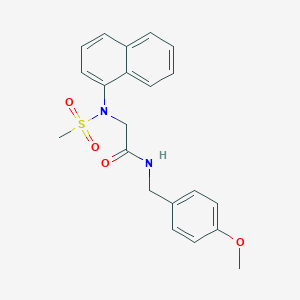
![2,3-dimethyl-5-phenyl-8-(prop-2-en-1-ylsulfanyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B12473265.png)
![4-(3-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B12473269.png)
![2-oxo-2-phenylethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12473298.png)
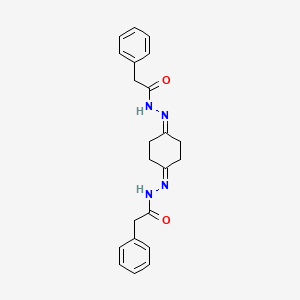
![4-{[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B12473311.png)

![N-[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12473336.png)
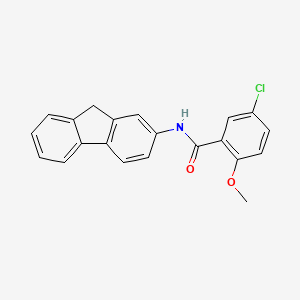
![5-Methyl-4-phenyl-6-[(trimethylsilyl)oxy]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione](/img/structure/B12473344.png)
![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(3-nitrophenyl)glycinamide](/img/structure/B12473353.png)
![(2E)-3-{[4-(azepane-1-carbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12473355.png)
